(Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbonyl group conjugated with an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-(methoxycarbonyl)benzylamine with a suitable α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization to form the desired enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid can serve as a building block for the construction of more complex molecules. Its enone functionality makes it a versatile intermediate in various synthetic pathways.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers may investigate its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic properties. These derivatives might be evaluated for their efficacy in treating diseases such as cancer, inflammation, or infections.
Industry
In the industrial sector, the compound could be used in the production of polymers, coatings, or other materials. Its unique chemical properties may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which (Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid: The E-isomer of the compound, differing in the configuration around the double bond.
4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobutanoic acid: A saturated analog lacking the double bond.
4-((4-(methoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid: A compound with a phenyl group instead of a benzyl group.
Uniqueness
(Z)-4-((4-(methoxycarbonyl)benzyl)amino)-4-oxobut-2-enoic acid is unique due to its specific configuration and functional groups. The presence of the enone moiety and the methoxycarbonylbenzylamine group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-4-[(4-methoxycarbonylphenyl)methylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)10-4-2-9(3-5-10)8-14-11(15)6-7-12(16)17/h2-7H,8H2,1H3,(H,14,15)(H,16,17)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVIIMKYDURQV-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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